2-Aminobenzenemethanesulfonyl chloride
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Overview
Description
2-Aminobenzenemethanesulfonyl chloride is an organosulfur compound with the molecular formula C7H8ClNO2S. It is a derivative of benzenesulfonyl chloride, where an amino group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminobenzenemethanesulfonyl chloride can be synthesized through the reaction of benzenesulfonyl chloride with ammonia or an amine. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to control the reactivity of the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound often involves the chlorination of benzenesulfonamide. This process can be optimized by using catalysts and controlling the reaction environment to ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products:
Sulfonamides: Formed through substitution reactions with amines.
Sulfonic Acids: Result from oxidation reactions.
Sulfinic Acids: Produced through reduction reactions.
Scientific Research Applications
2-Aminobenzenemethanesulfonyl chloride is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-aminobenzenemethanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Lacks the amino group, making it less reactive towards nucleophiles compared to 2-aminobenzenemethanesulfonyl chloride.
Methanesulfonyl Chloride: Contains a methyl group instead of a benzene ring, resulting in different reactivity and applications.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Similar in structure but with a methyl group on the benzene ring, used widely in organic synthesis.
Uniqueness: this compound is unique due to the presence of both an amino group and a sulfonyl chloride group, which provides it with distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
623163-12-2 |
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Molecular Formula |
C7H8ClNO2S |
Molecular Weight |
205.66 g/mol |
IUPAC Name |
(2-aminophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO2S/c8-12(10,11)5-6-3-1-2-4-7(6)9/h1-4H,5,9H2 |
InChI Key |
MLGPQCYUEFNIDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)Cl)N |
Origin of Product |
United States |
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